molecular formula C24H26N6O B11229490 N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11229490
M. Wt: 414.5 g/mol
InChI Key: FRNBXZGZZARUNR-UHFFFAOYSA-N
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Description

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with phenyl and tetrahydrofuran-2-ylmethyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and tetrahydrofuran-2-ylmethyl groups through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with 3,5-dimethylphenylamine under controlled conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran-2-ylmethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~) for nitration, and halogens (Cl~2~, Br2) for halogenation.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(3,5-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N4-(3,5-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H26N6O/c1-16-11-17(2)13-18(12-16)27-22-21-15-26-30(19-7-4-3-5-8-19)23(21)29-24(28-22)25-14-20-9-6-10-31-20/h3-5,7-8,11-13,15,20H,6,9-10,14H2,1-2H3,(H2,25,27,28,29)

InChI Key

FRNBXZGZZARUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4CCCO4)C5=CC=CC=C5)C

Origin of Product

United States

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